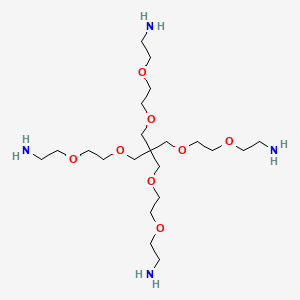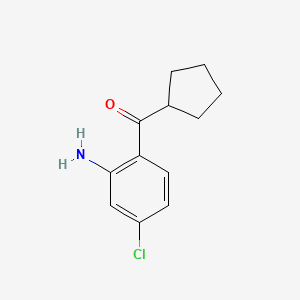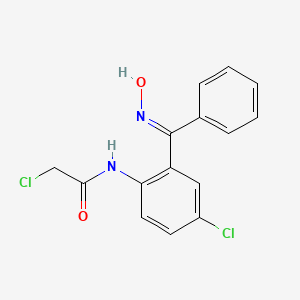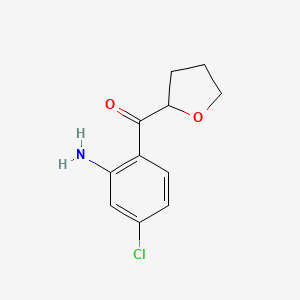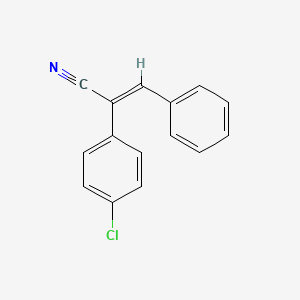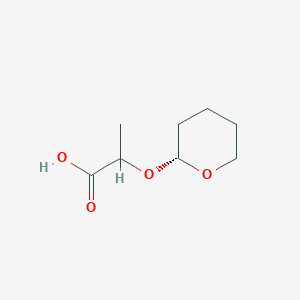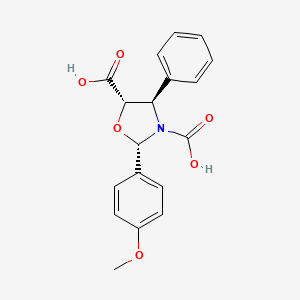
L-Homocysteinesulfinic Acid-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Homocysteinesulfinic Acid-d4: is a labeled analogue of L-Homocysteinesulfinic Acid. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical and metabolic studies. The molecular formula of this compound is C4H5D4NO4S, and it has a molecular weight of 171.21 g/mol.
准备方法
Synthetic Routes and Reaction Conditions: L-Homocysteinesulfinic Acid-d4 can be synthesized through the isotopic labeling of L-Homocysteinesulfinic Acid. The process involves the incorporation of deuterium atoms into the molecular structure. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific reaction conditions and reagents used can vary depending on the desired level of isotopic enrichment and the starting materials available.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove any impurities and achieve the desired isotopic labeling.
化学反应分析
Types of Reactions: L-Homocysteinesulfinic Acid-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed in reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols or sulfides.
科学研究应用
L-Homocysteinesulfinic Acid-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure, reaction mechanisms, and kinetics of various compounds.
Biology: The compound is utilized in metabolic studies to trace biochemical pathways and understand the role of homocysteine derivatives in cellular processes.
Medicine: Research involving this compound helps in understanding diseases associated with hyperhomocysteinemia, such as cardiovascular diseases and neurological disorders.
Industry: It is employed in the development of diagnostic tools and therapeutic agents, particularly in the field of metabolic research and clinical diagnostics.
作用机制
L-Homocysteinesulfinic Acid-d4 acts as a potent and selective agonist for metabotropic glutamate receptors. These receptors are involved in various cellular signaling pathways, including phosphoinositide hydrolysis and cyclic adenosine monophosphate (cAMP) accumulation. The compound’s interaction with these receptors modulates intracellular signaling events, which are crucial for understanding the pathogenesis of diseases related to homocysteine metabolism .
相似化合物的比较
- L-Homocysteic Acid
- L-Cysteine Sulfinic Acid
- L-Cysteic Acid
Comparison: L-Homocysteinesulfinic Acid-d4 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research studies. While similar compounds like L-Homocysteic Acid and L-Cysteine Sulfinic Acid also act as agonists for metabotropic glutamate receptors, the deuterium labeling in this compound provides an added advantage for detailed metabolic and biochemical studies .
属性
CAS 编号 |
182967-00-6 |
|---|---|
分子式 |
C₄H₅D₄NO₄S |
分子量 |
171.21 |
同义词 |
(S)-2-Amino-4-sulfino-butanoic-3,3,4,4-d4 Acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


